molecular formula C26H28N2O6S2 B11082795 Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate)

Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate)

Cat. No.: B11082795
M. Wt: 528.6 g/mol
InChI Key: WFLITZCOGDXWJI-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring multiple functional groups, including ester, amide, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of ester and amide groups: Esterification and amidation reactions are employed to introduce the ethoxycarbonyl and amide functionalities, respectively.

    Coupling reactions: The final product is obtained by coupling the intermediate compounds using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the ester or amide groups can yield corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new synthetic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[4-({[3-(METHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 2-{[4-({[3-(PROPYLCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and reactivity.

Properties

Molecular Formula

C26H28N2O6S2

Molecular Weight

528.6 g/mol

IUPAC Name

ethyl 2-[[4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C26H28N2O6S2/c1-7-33-25(31)19-13(3)15(5)35-23(19)27-21(29)17-9-11-18(12-10-17)22(30)28-24-20(26(32)34-8-2)14(4)16(6)36-24/h9-12H,7-8H2,1-6H3,(H,27,29)(H,28,30)

InChI Key

WFLITZCOGDXWJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC

Origin of Product

United States

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